molecular formula C8H17NO2 B13648188 3-[(Oxan-4-yl)amino]propan-1-ol

3-[(Oxan-4-yl)amino]propan-1-ol

Cat. No.: B13648188
M. Wt: 159.23 g/mol
InChI Key: HZTDXBCIFQPDQA-UHFFFAOYSA-N
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Description

3-[(Oxan-4-yl)amino]propan-1-ol, also known by its IUPAC name 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol, is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to an amino group, which is further connected to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where an oxane derivative reacts with 3-aminopropanol in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to enhance the reaction efficiency and product purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Oxan-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Oxan-4-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Oxan-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Oxan-4-yl)amino]propan-1-ol is unique due to its specific combination of an oxane ring and an amino alcohol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(oxan-4-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2

InChI Key

HZTDXBCIFQPDQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCCO

Origin of Product

United States

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